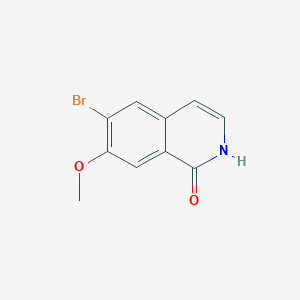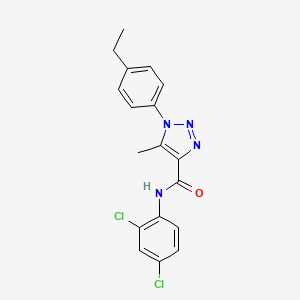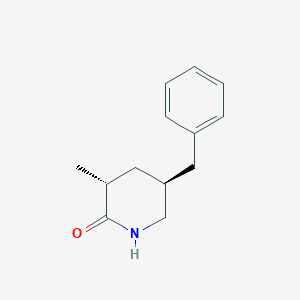
2-Amino-3-(pyridin-2-yl)propan-1-ol dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Amino-3-(pyridin-2-yl)propan-1-ol dihydrochloride” is a chemical compound with the empirical formula C8H12N2O . It is also known as "3-[(Pyridin-2-yl)amino]propan-1-ol" . The compound has a molecular weight of 152.19 .
Molecular Structure Analysis
The molecular structure of “2-Amino-3-(pyridin-2-yl)propan-1-ol dihydrochloride” can be represented by the SMILES stringOCCCNC1=NC=CC=C1 . This indicates that the molecule consists of a pyridine ring attached to a propanol group via an amino linkage . Physical And Chemical Properties Analysis
“2-Amino-3-(pyridin-2-yl)propan-1-ol dihydrochloride” is a solid at room temperature . It has a molecular weight of 152.19 . The compound’s InChI key isQTTQBQLTBUGHCD-UHFFFAOYSA-N .
Safety and Hazards
Mécanisme D'action
Mode of Action
Without specific knowledge of the compound’s primary targets, it’s challenging to describe its exact mode of action. As an amino alcohol with a pyridine ring, it may interact with various enzymes, receptors, or ion channels, altering their function and leading to downstream effects .
Biochemical Pathways
Given the compound’s structure, it could potentially influence pathways involving neurotransmission, signal transduction, or metabolic processes .
Pharmacokinetics
Its bioavailability, half-life, metabolism, and excretion rates remain to be determined .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 2-Amino-3-(pyridin-2-yl)propan-1-ol dihydrochloride. For instance, its storage temperature is recommended to be at room temperature .
Propriétés
IUPAC Name |
2-amino-3-pyridin-2-ylpropan-1-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O.2ClH/c9-7(6-11)5-8-3-1-2-4-10-8;;/h1-4,7,11H,5-6,9H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYPBSGDIPCSVSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CC(CO)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3S,4s)-tert-butyl4-((r)-1,1-dimethylethylsulfinamido)-3-methyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B2908340.png)
![4-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B2908341.png)
![N-benzoyl-N'-[4-(diethylamino)-2-methylphenyl]thiourea](/img/structure/B2908342.png)

![3-(1-(benzo[c][1,2,5]thiadiazole-5-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione](/img/structure/B2908346.png)







![8-(tert-butyl)-N-(2-(cyclohex-1-en-1-yl)ethyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2908361.png)